REACTION_CXSMILES
|
[C:1]([C:4]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([CH2:10][CH2:11][C:12]([OH:14])=O)[CH2:5][CH2:6][C:7]([OH:9])=O)(=[O:3])[NH2:2]>S(=O)(=O)(O)O>[NH:2]1[C:12](=[O:14])[CH2:11][CH2:10][C:4]2([C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:7](=[O:9])[CH2:6][CH2:5]2)[C:1]1=[O:3]
|
Name
|
( 5 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C(CCC(=O)O)(CCC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
CUSTOM
|
Details
|
into crushed ice
|
Type
|
WASH
|
Details
|
The separated solid was washed with sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 30 ml of acetone solution (treated with activated charcoal)
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(C2(CCC1=O)CCC(C1=CC=CC=C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 34.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |